Lanthanum(III) nitrate hexahydrate (CAS: 10277-43-7) is a highly water-soluble, hygroscopic inorganic salt primarily procured as a high-purity precursor for the synthesis of advanced functional materials, including perovskite catalysts, luminescent phosphors, and specialized ceramics . Unlike insoluble lanthanum oxides or carbonates, the hexahydrate form provides immediate, complete dissolution in both aqueous and polar organic solvents (such as ethanol), facilitating homogeneous mixing at the molecular level for sol-gel and co-precipitation workflows [1]. Furthermore, its relatively low thermal decomposition threshold allows for the energetically efficient generation of high-purity lanthanum oxide (La2O3) thin films and nanoparticles without the residual carbon contamination associated with organic precursors like lanthanum acetate.
Substituting lanthanum(III) nitrate hexahydrate with other lanthanum halides or common industrial coagulants often compromises process efficiency and product purity. For instance, in catalyst preparation, replacing the nitrate with lanthanum chloride introduces corrosive chloride ions that can poison active catalytic sites and mismatch the hydrolysis rates of silica or titania co-precursors [1]. In wastewater treatment applications, substituting lanthanum nitrate with conventional aluminum(III) salts drastically narrows the effective pH operating window and requires significantly higher stoichiometric dosing to achieve comparable phosphate precipitation, while generating larger volumes of difficult-to-handle chemical sludge [2].
In comparative precipitation studies for wastewater treatment, lanthanum(III) nitrate demonstrates a significantly higher affinity for orthophosphate than conventional aluminum(III) salts. At a 1:1 cation-to-orthophosphate molar ratio, dosing with lanthanum nitrate reduces residual phosphate concentrations to <0.01 mg/L, whereas aluminum achieves only 3.5 mg/L under identical conditions [1]. Furthermore, the nitrate-derived La(III) ions maintain a residual phosphate concentration of less than 0.1 mg/L across a broad pH range of 4.5 to 8.5, whereas Al(III) is strictly limited to a narrow pH window of 5.0 to 6.5 [1].
| Evidence Dimension | Residual phosphate concentration at 1:1 molar dosing |
| Target Compound Data | <0.01 mg/L (Lanthanum nitrate) |
| Comparator Or Baseline | 3.5 mg/L (Aluminum salts) |
| Quantified Difference | >300-fold reduction in residual phosphate |
| Conditions | 12 mg/L initial P orthophosphate solution, 1:1 cation-to-P molar ratio |
Enables municipal and industrial water treatment facilities to achieve stringent phosphate discharge limits without requiring continuous pH adjustment or excessive chemical dosing.
When synthesizing mixed-metal oxide catalysts or supported nanostructures, the choice of lanthanum precursor dictates the homogeneity of the final composite. Lanthanum nitrate hexahydrate is quantitatively preferred over lanthanum chloride because its hydrolysis rate closely matches that of common silicon and transition metal precursors [1]. This synchronized hydrolysis prevents the premature precipitation of isolated lanthanum phases, ensuring uniform atomic dispersion. Additionally, the nitrate counterion cleanly decomposes into volatile NOx gases during calcination, eliminating the risk of residual chloride poisoning that severely degrades the catalytic performance of the final material[1].
| Evidence Dimension | Precursor hydrolysis compatibility and residue profile |
| Target Compound Data | Synchronized hydrolysis rate with volatile decomposition products (NOx) |
| Comparator Or Baseline | Lanthanum chloride (mismatched hydrolysis, residual Cl- poisoning) |
| Quantified Difference | Complete elimination of chloride-induced active site deactivation |
| Conditions | Sol-gel synthesis of silica-supported lanthanum composites |
Crucial for catalyst manufacturers who require high-purity, atomically homogeneous mixed oxides without halogen contamination.
For the production of lanthanum oxide (La2O3) nanoparticles and thin films, lanthanum nitrate hexahydrate offers an energetically favorable thermal decomposition pathway compared to organic lanthanum salts. The hexahydrate undergoes sequential dehydration and decomposition, initiating breakdown around 126 °C and fully converting to crystalline La2O3 at temperatures as low as 499 °C to 500 °C [1]. In contrast, precursors like lanthanum acetate or oxalate often require higher calcination temperatures or prolonged annealing to fully eliminate carbonaceous residues. This lower thermal budget not only reduces manufacturing energy costs but also prevents the excessive grain growth and surface area reduction that occurs at higher calcination temperatures[2].
| Evidence Dimension | Complete thermal decomposition temperature to pure La2O3 |
| Target Compound Data | ~499 °C to 500 °C |
| Comparator Or Baseline | Lanthanum acetate/oxalate (often >600 °C to remove carbon residues) |
| Quantified Difference | ~100 °C reduction in minimum calcination temperature |
| Conditions | Thermal decomposition in air/oxygen atmosphere |
Allows material scientists to synthesize smaller, higher-surface-area La2O3 nanoparticles by minimizing the thermal energy required for precursor conversion.
The procurement of lanthanum nitrate hexahydrate is frequently driven by its extraordinary solubility profile, which vastly exceeds that of other inorganic lanthanum compounds. The hexahydrate dissolves in water at an exceptionally high rate of 1580 g/L at 20 °C [1]. By comparison, lanthanum oxide (La2O3) and lanthanum carbonate are virtually insoluble in neutral water, requiring strong acidic digestion prior to use. Furthermore, the hexahydrate is highly soluble in polar organic solvents like ethanol, enabling the formulation of high-concentration, non-aqueous precursor inks for spin-coating, spray pyrolysis, and the fabrication of solid oxide fuel cell (SOFC) electrolytes [2].
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | 1580 g/L |
| Comparator Or Baseline | Lanthanum oxide / Lanthanum carbonate (<0.01 g/L) |
| Quantified Difference | >150,000-fold increase in neutral aqueous solubility |
| Conditions | Standard ambient temperature and pressure (20 °C, neutral pH) |
Eliminates the need for hazardous acidic dissolution steps in manufacturing, streamlining the preparation of high-concentration precursor solutions.
Leveraging its matched hydrolysis kinetics and clean thermal decomposition, lanthanum nitrate hexahydrate is the optimal precursor for synthesizing complex mixed-metal oxide catalysts, such as LaCoO3 perovskites and lanthanum-modified zeolites [1]. Its use ensures high atomic dispersion and avoids the catalytic poisoning associated with chloride-based precursors.
Due to its superior binding affinity for orthophosphate across a broad pH range (4.5–8.5), this compound is highly effective for chemical phosphorus removal in wastewater facilities [2]. It is particularly valuable where conventional aluminum or iron salts fail to meet stringent discharge limits without excessive dosing or pH adjustment.
The exceptional solubility of lanthanum nitrate hexahydrate in ethanol allows for the formulation of high-concentration precursor inks [3]. These inks are critical for the solution-phase deposition of lanthanum silicate oxyapatite and other advanced solid electrolytes, enabling uniform film formation without carbon residue.
Driven by its low thermal decomposition threshold (~499 °C), the hexahydrate is heavily utilized in sol-gel and hydrothermal synthesis routes to produce high-surface-area La2O3 nanoparticles [4]. The lower calcination temperature prevents severe particle agglomeration and grain growth, preserving the nanoscale properties required for optical and electronic applications.
Oxidizer;Irritant